PEG5 Chain Length Confers Extended Spatial Reach of ~22 Å Compared to ~13 Å for PEG2 Analogs, Enabling Ternary Complex Formation for Targets with Deep Binding Pockets
The PEG5 spacer in Thalidomide-propargyl-O-PEG5-OH provides an extended molecular reach, calculated from the sum of five ethylene glycol units (each ~3.5-4.0 Å), compared to approximately 13 Å for a PEG2 spacer . Published crystallographic and modeling data indicate that CRBN-target protein distances often require linker spans beyond 20 Å to accommodate the ternary complex interface [1]. The PEG5 length places this compound in the empirically validated 'intermediate length' category (PEG4-PEG6), which has been shown in systematic linker screens to balance degradation potency with cell permeability [2]. In contrast, PEG2 analogs may fail to bridge the CRBN-POI distance for targets with buried or deep binding pockets, as demonstrated in the AURKA PROTAC SAR study where only specific linker lengths enabled potent degradation (DC50 3.9 nM) [3].
| Evidence Dimension | Linker extended length (approximate) |
|---|---|
| Target Compound Data | ~22-24 Å (5 PEG units × ~4.0 Å/unit + propargyl and hydroxyl termini) |
| Comparator Or Baseline | Thalidomide-propargyl: ~4 Å (no PEG); Thalidomide-O-PEG2-propargyl: ~13 Å |
| Quantified Difference | Target compound provides ~9-11 Å additional reach vs. PEG2 analogs; ~18-20 Å vs. no-PEG analogs |
| Conditions | Calculated from standard ethylene glycol unit dimensions; consistent with published linker length–degradation potency relationships |
Why This Matters
Procurement of Thalidomide-propargyl-O-PEG5-OH ensures the linker length is suitable for a broad range of PROTAC targets requiring intermediate spatial separation, reducing the need for iterative synthesis of multiple linker-length variants.
- [1] Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 25(1), 78–87. Describes linker length requirements for ternary complex formation. View Source
- [2] Bemis, T. A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182–1190. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC9290060/ View Source
- [3] Rishfi, M., et al. (2023). Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. European Journal of Medicinal Chemistry, 247, 115033. PROTAC SK2188 DC50,24h 3.9 nM, Dmax,24h 89%. Available at: https://pubmed.ncbi.nlm.nih.gov/36549117/ View Source
